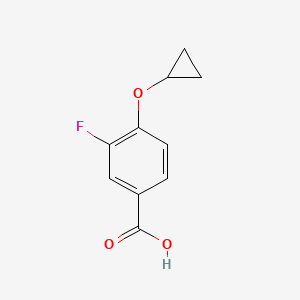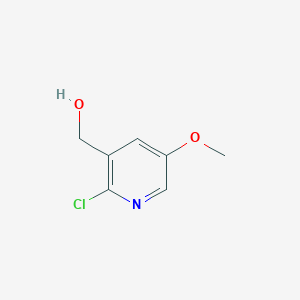
1-Benzyl-5-hydroxypiperidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-5-hydroxypiperidine-3-carboxylic acid is a piperidine derivative, a class of compounds known for their significant role in medicinal chemistry. Piperidine itself is a six-membered heterocycle containing one nitrogen atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-5-hydroxypiperidine-3-carboxylic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or the cyclization of amino alcohols.
Introduction of the Benzyl Group: The benzyl group is often introduced via nucleophilic substitution reactions, where benzyl halides react with piperidine derivatives.
Hydroxylation: The hydroxyl group can be introduced through oxidation reactions, using reagents such as hydrogen peroxide or osmium tetroxide.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions and the use of catalysts to enhance yield and selectivity. The process often includes steps such as:
Catalytic Hydrogenation: Using metal catalysts like palladium or platinum to hydrogenate pyridine derivatives.
Nucleophilic Substitution: Employing benzyl halides in the presence of a base to introduce the benzyl group.
Oxidation: Utilizing oxidizing agents under controlled conditions to achieve selective hydroxylation.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Benzyl-5-hydroxypiperidine-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: The benzyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent, hydrogen peroxide.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Benzyl halides, bases like sodium hydroxide (NaOH).
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted piperidine derivatives.
Applications De Recherche Scientifique
1-Benzyl-5-hydroxypiperidine-3-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: Utilized in the production of fine chemicals and as a building block in organic synthesis.
Mécanisme D'action
The mechanism of action of 1-Benzyl-5-hydroxypiperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Piperidine: The parent compound, widely used in medicinal chemistry.
N-Benzylpiperidine: Similar structure but lacks the hydroxyl group, affecting its chemical properties and applications.
5-Hydroxypiperidine-3-carboxylic Acid: Lacks the benzyl group, resulting in different reactivity and biological activity.
Propriétés
Formule moléculaire |
C13H17NO3 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
1-benzyl-5-hydroxypiperidine-3-carboxylic acid |
InChI |
InChI=1S/C13H17NO3/c15-12-6-11(13(16)17)8-14(9-12)7-10-4-2-1-3-5-10/h1-5,11-12,15H,6-9H2,(H,16,17) |
Clé InChI |
KAGQKUPTQWTGOJ-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN(CC1O)CC2=CC=CC=C2)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




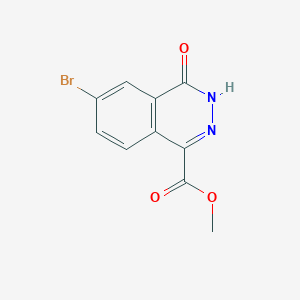

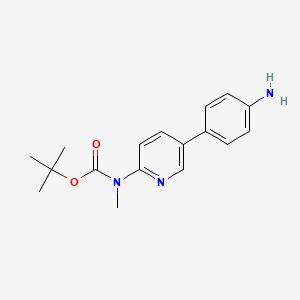

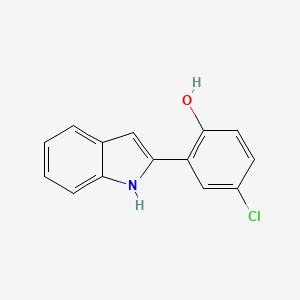
![2-[3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B13927468.png)
![[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[methyl-[4-methyl-4-(methyldisulfanyl)pentanoyl]amino]propanoate](/img/structure/B13927472.png)

